molecular formula C15H14F3N B12080461 1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine

1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine

Cat. No.: B12080461
M. Wt: 265.27 g/mol
InChI Key: FNVMCEUKXNJJPS-UHFFFAOYSA-N
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Description

1-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine typically involves multiple steps. One common method includes the Friedel-Crafts acylation of biphenyl with trifluoromethylbenzene, followed by reduction and amination reactions . The reaction conditions often require the use of catalysts such as aluminum chloride for the acylation step and reducing agents like lithium aluminum hydride for the reduction step.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of biocatalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

1-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The biphenyl structure provides a rigid framework that can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 1-(4-(Trifluoromethyl)phenyl)ethanamine
  • 4-(Trifluoromethyl)biphenyl
  • 1-(4-(Trifluoromethyl)phenyl)ethanol

Uniqueness: 1-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine is unique due to its combination of a trifluoromethyl group and a biphenyl structure. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which are not observed in similar compounds. These properties make it particularly valuable in applications requiring high metabolic stability and membrane permeability .

Biological Activity

1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine, often referred to as TFMBE, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of TFMBE, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

TFMBE has shown promise in various biological assays, particularly in the following areas:

  • Anticancer Activity : Some studies have indicated that TFMBE exhibits cytotoxic effects against specific cancer cell lines.
  • Antimicrobial Properties : The compound has been evaluated for its ability to inhibit the growth of various pathogens.
  • Neuropharmacological Effects : Preliminary data suggest potential interactions with neurotransmitter systems.

Anticancer Activity

A notable study investigated the effects of TFMBE on several cancer cell lines. The results indicated that TFMBE exhibited significant cytotoxicity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells. The IC50 values for these cell lines were approximately 45 µM and 55 µM, respectively, suggesting moderate potency compared to established chemotherapeutic agents .

Table 1: Cytotoxic Effects of TFMBE on Various Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa45
Caco-255
MCF-7 (Breast)60
A549 (Lung)70

Antimicrobial Properties

The antimicrobial efficacy of TFMBE was assessed against several bacterial strains. The compound demonstrated inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. These findings highlight its potential as a lead compound for developing new antimicrobial agents .

Neuropharmacological Studies

TFMBE's interaction with neurotransmitter receptors has been explored in vitro. It showed moderate affinity for serotonin receptors (5-HT2A), which could implicate its role in modulating mood and anxiety disorders. Binding assays revealed a Ki value of approximately 150 nM, indicating potential therapeutic applications in neuropsychiatric conditions .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group in TFMBE significantly influences its biological activity. SAR studies suggest that modifications on the biphenyl moiety can enhance or diminish activity. For instance, substituents at different positions on the phenyl rings have been evaluated for their effects on cytotoxicity and receptor binding affinity.

Table 2: SAR Insights on Biphenyl Derivatives

CompoundSubstituent PositionActivity TypeObserved Effect
TFMBEParaAnticancerModerate potency
4'-MethoxyParaAntimicrobialIncreased potency
4'-ChloroMetaNeuropharmacologicalDecreased affinity

Case Studies

  • Case Study A : A research team synthesized a series of biphenyl derivatives including TFMBE and evaluated their anticancer properties. They found that compounds with electron-withdrawing groups like trifluoromethyl exhibited enhanced cytotoxicity compared to their non-substituted counterparts .
  • Case Study B : Another study focused on the neuropharmacological profiling of TFMBE, revealing its potential as a selective serotonin receptor modulator. This study suggests avenues for further investigation into its use as an antidepressant or anxiolytic agent .

Properties

Molecular Formula

C15H14F3N

Molecular Weight

265.27 g/mol

IUPAC Name

1-[4-[4-(trifluoromethyl)phenyl]phenyl]ethanamine

InChI

InChI=1S/C15H14F3N/c1-10(19)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(16,17)18/h2-10H,19H2,1H3

InChI Key

FNVMCEUKXNJJPS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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